2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
CAS No.: 1518512-63-4
Cat. No.: VC11551827
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1518512-63-4 |
|---|---|
| Molecular Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 2-methyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H10O2S/c1-6-5-9(6,8(10)11)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
| Standard InChI Key | GRFWHJWJLGGMAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC1(C2=CC=CS2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound has the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol. Its IUPAC name, 2-methyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid, reflects the presence of a methyl group at the C2 position of the cyclopropane ring and a thiophen-2-yl substituent at C1. The cyclopropane ring introduces significant steric strain, while the thiophene ring contributes aromatic stability and electronic diversity.
The Canonical SMILES representation, CC1CC1(C2=CC=CS2)C(=O)O, highlights the connectivity of the cyclopropane ring (C1–C2–C3), the methyl group at C2, and the thiophene ring attached to C1. The Standard InChIKey (GRFWHJWJLGGMAR-UHFFFAOYSA-N) facilitates database searches and computational modeling.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1518512-63-4 |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| Purity | ≥95% |
| SMILES | CC1CC1(C2=CC=CS2)C(=O)O |
Synthesis and Diastereomer Formation
Synthetic Routes
The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves cyclopropanation strategies. A notable method employs α-arylcyclopropane carboxylic acid N-hydroxyphthalimide (NHP) esters as intermediates. For example, Yang et al. demonstrated the preparation of analogous compounds via a multistep process :
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Activation of α-arylcyclopropane carboxylic acids with NHPI (N-hydroxyphthalimide), DMAP (4-dimethylaminopyridine), and DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM) .
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Cyclopropanation using zinc powder and germanium-based catalysts under inert conditions .
The reaction proceeds via decarboxylative carbometallation, where the carboxylic acid group is replaced by a metal-bound moiety, enabling cyclopropane ring formation .
Diastereomer Separation
The compound exists as a mixture of diastereomers due to the stereogenic centers in the cyclopropane ring. Resolution methods include:
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Chiral auxiliary-assisted chromatography: Diastereomeric N-acyloxazolidinones are separable via silica gel chromatography, as demonstrated for related cyclopropane derivatives .
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Crystallization: Recrystallization from DCM/methanol mixtures achieves partial separation, though yields depend on substituent steric effects .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) data for the analogous compound 1-(thiophen-2-yl)cyclopropane-1-carboxylate reveals:
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δ 7.88–7.82 (m, 2H): Phthalimide aromatic protons.
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δ 7.28–7.22 (m, 1H) and δ 6.96 (dd, J = 5.2, 3.6 Hz, 1H): Thiophene ring protons .
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δ 2.02 (q, J = 4.3 Hz, 2H) and δ 1.61 (q, J = 4.4 Hz, 2H): Cyclopropane methylene protons .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 298.0715 [M+H]⁺ for the NHP ester derivative, consistent with the molecular formula C₁₆H₁₁NO₄S .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
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Esterification: Reaction with alcohols under DCC/DMAP conditions yields esters .
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Amide formation: Coupling with amines via carbodiimide chemistry.
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in:
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